molecular formula C19H26NP B14390669 N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline CAS No. 87981-11-1

N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline

Cat. No.: B14390669
CAS No.: 87981-11-1
M. Wt: 299.4 g/mol
InChI Key: DASUTXTZYMNTJS-UHFFFAOYSA-N
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Description

N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline is an organic compound that features a benzyl group, a diethylphosphanyl group, and an ethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline typically involves the reaction of N-ethylaniline with benzyl chloride in the presence of a base, followed by the introduction of the diethylphosphanyl group. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like palladium or nickel complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as chromatography or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethylphosphanyl group can coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The benzyl and ethylaniline moieties may interact with hydrophobic pockets in proteins, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-piperidone: Shares the benzyl group but differs in the presence of a piperidone ring instead of the diethylphosphanyl and ethylaniline groups.

    N-Benzyl-4-sulfamoyl-benzamide:

Uniqueness

N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline is unique due to the presence of the diethylphosphanyl group, which imparts distinct chemical reactivity and coordination properties. This makes it a valuable compound for applications in coordination chemistry and materials science.

Properties

CAS No.

87981-11-1

Molecular Formula

C19H26NP

Molecular Weight

299.4 g/mol

IUPAC Name

N-benzyl-4-diethylphosphanyl-N-ethylaniline

InChI

InChI=1S/C19H26NP/c1-4-20(16-17-10-8-7-9-11-17)18-12-14-19(15-13-18)21(5-2)6-3/h7-15H,4-6,16H2,1-3H3

InChI Key

DASUTXTZYMNTJS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)P(CC)CC

Origin of Product

United States

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